molecular formula C28H31NO4 B13382310 Carbamic acid,[(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]-,9H-fluoren-9-ylmethyl ester

Carbamic acid,[(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]-,9H-fluoren-9-ylmethyl ester

Cat. No.: B13382310
M. Wt: 445.5 g/mol
InChI Key: OCTLGTZNAJNVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Tyrosinol(tbu) is a derivative of tyrosine, an amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protecting group for the amino group, and a tert-butyl (tbu) group, which protects the hydroxyl group of tyrosine. These protecting groups are crucial in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides without unwanted side reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Tyrosinol(tbu) typically involves the protection of the amino and hydroxyl groups of tyrosine. The amino group is protected by the Fmoc group, which can be introduced by reacting tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The hydroxyl group is protected by the tert-butyl group, which can be introduced using tert-butyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of Fmoc-Tyrosinol(tbu) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The use of solid-phase synthesis techniques, where the growing peptide chain is attached to an insoluble resin, facilitates the purification and isolation of the final product .

Mechanism of Action

The mechanism of action of Fmoc-Tyrosinol(tbu) primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the tert-butyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the sequential addition of amino acids to form peptides .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[1-hydroxy-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO4/c1-28(2,3)33-21-14-12-19(13-15-21)16-20(17-30)29-27(31)32-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26,30H,16-18H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTLGTZNAJNVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.